molecular formula C17H18N4 B1670941 DREADD-Agonist 21

DREADD-Agonist 21

Katalognummer B1670941
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: JCBYXNSOLUVGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Specifically, it targets the excitatory hM3Dq and inhibitory hM4Di DREADDs . These engineered receptors allow researchers to manipulate neuronal activity in a controlled manner, providing valuable insights into neural circuits and behavior.

Wissenschaftliche Forschungsanwendungen

DREADD Agonist 21 has revolutionized neuroscience research by enabling precise control over neuronal activity. Its applications include:

    Behavioral Studies: Researchers use C21 to modulate neural circuits and study behavior in animal models.

    Neuropharmacology: Investigating receptor function and signaling pathways.

    Drug Screening: Assessing potential therapeutic compounds.

Wirkmechanismus

C21 activates hM3Dq and hM4Di DREADDs, leading to altered neuronal firing. The downstream effects involve G protein-coupled signaling pathways, ultimately influencing cellular responses and behavior.

Safety and Hazards

DREADD agonist 21 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemische Analyse

Biochemical Properties

DREADD agonist 21 is a potent and selective agonist at muscarinic-based DREADDs such as the excitatory hM3Dq, hM1Dq, and inhibitory hM4Di DREADDs . It exhibits >10-fold higher affinity at hM1Dq and hM4Di DREADDs compared to wild type receptors .

Cellular Effects

DREADD agonist 21, when activated, can modulate bidirectional feeding in defined circuits in mice . It has been shown to selectively modulate the activity of nigral dopaminergic neurons through the canonical DREADD receptor hM4Di .

Molecular Mechanism

DREADD agonist 21 is a potent and selective agonist at both excitatory (hM3Dq) and inhibitory (hM4Di) DREADDs . It activates neurons expressing hM3Dq DREADDS and inhibits activity in neurons expressing hM4Di .

Temporal Effects in Laboratory Settings

DREADD agonist 21 shows superior brain penetration and long-lasting presence . It is effective at latest 15 min after intraperitoneal injection .

Dosage Effects in Animal Models

In males, 1 mg.kg -1 of DREADD agonist 21 strongly increased nigral neurons activity in control animals, indicative of a significant off-target effect. Reducing the dose to 0.5 mg.kg -1 circumvented this unspecific effect, while activated the inhibitory DREADDs and selectively reduced nigral neurons firing .

Metabolic Pathways

DREADD agonist 21 does not undergo back metabolism to clozapine . This makes it an alternative to CNO for in vivo studies in which metabolic conversion of CNO to clozapine is an issue .

Transport and Distribution

DREADD agonist 21 has excellent bioavailability, pharmacokinetic properties, and brain penetrability . This suggests that it is effectively transported and distributed within cells and tissues.

Vorbereitungsmethoden

Synthetic Routes:: The chemical structure of DREADD Agonist 21 (C21) consists of an 11-(1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine core. While specific synthetic routes are not widely disclosed, it is typically prepared through multi-step organic synthesis.

Reaction Conditions:: The exact reaction conditions for synthesizing C21 remain proprietary. researchers typically employ standard organic chemistry techniques, including coupling reactions, cyclizations, and functional group manipulations.

Industrial Production:: Information regarding large-scale industrial production methods for DREADD Agonist 21 is limited. As of now, its primary use is in research laboratories.

Analyse Chemischer Reaktionen

Reactivity:: DREADD Agonist 21 does not activate wild-type human M3 receptors (hM3), making it highly selective for DREADDs. It exhibits an EC50 of 1.7 nM for hM3Dq, with no significant activity on hM3 receptors. Notably, its selectivity is 3.5-fold higher than H1 receptors, 40-fold higher than 5HT2A receptors, and 100-fold higher than 5HT2C receptors .

Common Reagents and Conditions:: Given its proprietary nature, specific reagents and conditions used in C21 synthesis are not publicly available. standard organic chemistry reagents (e.g., Grignard reagents, protecting groups, and catalysts) likely play a role.

Major Products:: The primary product of C21 synthesis is the compound itself—DREADD Agonist 21. No significant byproducts are reported.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

IUPAC Name

6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-2-6-14-13(5-1)17(21-11-9-18-10-12-21)20-16-8-4-3-7-15(16)19-14/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBYXNSOLUVGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DREADD agonist 21
Reactant of Route 2
Reactant of Route 2
DREADD agonist 21
Reactant of Route 3
DREADD agonist 21
Reactant of Route 4
Reactant of Route 4
DREADD agonist 21
Reactant of Route 5
DREADD agonist 21
Reactant of Route 6
DREADD agonist 21

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.